N-(4-Amino-2-phenoxyphenyl)methanesulfonamide N-(4-Amino-2-phenoxyphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 51765-60-7
VCID: VC21160801
InChI: InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3
SMILES: CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

CAS No.: 51765-60-7

Cat. No.: VC21160801

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide - 51765-60-7

Specification

CAS No. 51765-60-7
Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name N-(4-amino-2-phenoxyphenyl)methanesulfonamide
Standard InChI InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3
Standard InChI Key YOLBGXWXHOCLMI-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2
Canonical SMILES CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide possesses a well-defined chemical structure that contributes to its unique properties and potential applications. The compound has a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol . Its exact mass has been determined to be 278.073 g/mol . The structure features a methanesulfonamide group attached to a phenyl ring, which also contains an amino group and a phenoxy substituent. This arrangement of functional groups creates a molecule with distinct chemical and biological properties.

The compound is registered with the CAS number 51765-60-7, providing a standardized identifier that allows for consistent reference in scientific literature and chemical databases . This registration facilitates tracking research and applications related to the compound across various scientific platforms and publications.

Functional Groups and Reactivity

The reactivity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is largely determined by its key functional groups. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The primary amine group (-NH₂) makes the compound susceptible to various reactions including acylation, alkylation, and condensation reactions, which are commonly employed in the synthesis of more complex pharmaceutical compounds.

Synthesis and Chemical Reactions

Chemical Transformations and Reactions

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide can participate in various chemical reactions, primarily centered around its reactive functional groups. The amine group can undergo typical reactions including acylation, which can be useful for creating amide derivatives with potentially enhanced biological activities. Additionally, the sulfonamide group can be involved in reactions that modify its properties or introduce additional functionalities.

The compound's ability to serve as a building block for more complex structures makes it particularly valuable in medicinal chemistry. Chemical modifications of the primary amine can lead to the development of a library of derivatives with varied biological profiles, expanding the potential applications of this structural class.

Biological Activities and Pharmacological Properties

Anti-inflammatory Activity

As a derivative of nimesulide, N-(4-Amino-2-phenoxyphenyl)methanesulfonamide exhibits notable biological activities, particularly as an anti-inflammatory agent. Its derivatives have been studied for their potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some showing selectivity for COX-2, which is implicated in inflammatory processes. This selectivity is an important characteristic for potential anti-inflammatory drugs, as it may reduce side effects associated with non-selective COX inhibition.

The structural modifications present in N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, particularly the replacement of the nitro group with an amino group, may contribute to an altered profile of anti-inflammatory activity compared to nimesulide. These modifications can influence both the potency and selectivity of the compound, potentially resulting in improved therapeutic properties.

Comparison with Related Compounds

Relationship to Nimesulide

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is structurally related to nimesulide, a well-known non-steroidal anti-inflammatory drug (NSAID). The key structural difference lies in the substitution of the nitro group in nimesulide with an amino group in N-(4-Amino-2-phenoxyphenyl)methanesulfonamide. This modification significantly alters the compound's chemical reactivity and biological activity compared to nimesulide.

Nimesulide is recognized for its anti-inflammatory properties, which are primarily mediated through COX-2 inhibition. The structural modification in N-(4-Amino-2-phenoxyphenyl)methanesulfonamide may influence its selectivity and potency toward cyclooxygenase enzymes, potentially resulting in a different pharmacological profile. This structural relationship provides a foundation for understanding the potential therapeutic applications of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide based on the established properties of nimesulide.

Comparison with Other Methanesulfonamide Derivatives

The chemical landscape includes numerous methanesulfonamide derivatives, each with distinct structural features and biological properties. N-(4-Amino-2-phenoxyphenyl)methanesulfonamide represents just one member of this diverse family of compounds. Other related compounds include various substituted methanesulfonamides listed in chemical databases and supply catalogs .

Compound NameCAS NumberKey Structural DifferencePrimary Application
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide51765-60-7Amino and phenoxy groups on phenyl ringPharmaceutical intermediate
N-[3-(2-AMINO-1-HYDROXYETHYL)-4-FLUOROPHENYL]METHANESULFONAMIDE137431-02-8Fluorophenyl group with hydroxyethyl substituentPharmaceutical intermediate
N,N-Bis[2-[(methylsulfonyl)oxy]ethyl]methanesulfonamide473-51-8Bis-substituted with methylsulfonyloxy groupsBuilding block in synthesis
N-(3-ethynylphenyl)-1,1,1-trifluoro-methanesulfonamide154498-33-6Ethynylphenyl group with trifluoromethylAPI and biochemicals
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide1201643-71-1Dioxaborolan-substituted pyridineLab chemicals and API

This comparison illustrates the structural diversity within the methanesulfonamide class and highlights how specific structural modifications can influence the applications and properties of these compounds . Each derivative possesses unique characteristics that make it suitable for specific applications in pharmaceutical research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator